molecular formula C15H17N3O7 B4001656 methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4001656
M. Wt: 351.31 g/mol
InChI Key: RGHVIEKNOWIWMT-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17N3O7 and its molecular weight is 351.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.10664989 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The research on 2,4-diamino-6-hydroxypyrimidines, related to the given compound, demonstrates their significance in the development of antiviral agents. These compounds, after undergoing various chemical modifications, exhibit inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential in antiviral therapy Hocková et al., 2003.

Liquid Crystal Properties

Another study focuses on the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, revealing their application in creating nematic and smectic liquid crystals. This research underlines the compound's utility in materials science, particularly in the development of liquid crystal displays Mikhaleva, 2003.

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative showcased significant in vitro antioxidant activity and in vivo radioprotective properties. This study suggests the compound's potential in mitigating oxidative stress caused by ionizing radiation, which is crucial for cancer treatment and radioprotection Mohan et al., 2014.

Antimicrobial Analysis

Research into chromone-pyrimidine coupled derivatives, facilitated by ionic liquid-promoted synthesis, demonstrates the compound's antimicrobial efficacy. The study includes a comprehensive analysis of antifungal and antibacterial activities, enzyme assays, docking studies, and toxicity assessments, indicating its potential as a candidate for new antimicrobial agents Tiwari et al., 2018.

Synthesis of Novel Compounds

The compound's derivatives are integral to the synthesis of new chemical entities with potential applications in drug development and material science. Investigations into the chemical reactivity of biginelli type compounds and their conversion into diverse dihydropyrimidine derivatives underscore the compound's versatility in synthetic chemistry Namazi et al., 2001.

Properties

IUPAC Name

methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7/c1-4-25-13-9(19)6-5-8(12(13)18(22)23)11-10(14(20)24-3)7(2)16-15(21)17-11/h5-6,11,19H,4H2,1-3H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHVIEKNOWIWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
methyl 4-(3-ethoxy-4-hydroxy-2-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.